![molecular formula C10H19NO3 B2686641 Ethyl 4-(methoxymethyl)piperidine-4-carboxylate CAS No. 1403233-64-6](/img/structure/B2686641.png)
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate is a chemical compound . Its molecular formula is C10H19NO3 . It is a hydrochloride salt with a molecular weight of 237.73 .
Molecular Structure Analysis
The InChI code for Ethyl 4-(methoxymethyl)piperidine-4-carboxylate is1S/C10H19NO3.ClH/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10;/h11H,3-8H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate is a powder at room temperature . The compound’s molecular weight is 237.73 , and its molecular formula is C10H20ClNO3 .Scientific Research Applications
Fluorescent Probes and Imaging Agents
EMPC derivatives exhibit fluorescence properties, making them suitable for bioimaging applications. Researchers label cellular components or specific proteins with fluorescent EMPC analogs. These probes help visualize cellular processes, track drug delivery, and study protein interactions. Their stability and low cytotoxicity are advantageous for live-cell imaging.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
ethyl 4-(methoxymethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10/h11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPADXPWSLLHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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